IDT307
Description
Foundational Significance of Neurotransmitter Transporters in Neurobiology and Neuropathology
Dysregulation or dysfunction of neurotransmitter transporters has been implicated in the pathophysiology of numerous neurological and psychiatric disorders. For instance, imbalances in serotonin (B10506) transporter (SERT) function are associated with depression and anxiety, while dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) dysfunctions are linked to conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia researchgate.netgoogle.comnih.govoup.com. Given their pivotal roles, neurotransmitter transporters are primary targets for a wide array of pharmacotherapeutic agents, including antidepressants, psychostimulants, and other drugs designed to modulate synaptic neurotransmitter levels wikipedia.orgoup.com.
The Utility of Fluorescent Substrates in Unveiling Transporter Function
Traditionally, the activity of monoamine transporters has been assessed using radiolabeled uptake assays nih.gov. While effective, these biochemical methods often suffer from limitations such as poor temporal resolution and the inability to provide spatial information about the transport process nih.gov. The advent of fluorescent substrates has revolutionized the study of transporter function by offering significant advantages, including real-time monitoring, single live-cell imaging capabilities, and amenability to high-throughput screening nih.govmdpi.com.
Fluorescent substrates are compounds designed to mimic natural neurotransmitters or their analogs, but with an incorporated fluorophore. These probes typically exhibit altered fluorescence properties upon uptake into cells or binding to specific intracellular components, providing a direct optical readout of transporter activity nih.govfrontiersin.orgresearchgate.net. This approach allows for the continuous measurement of transporter-mediated substrate flux, enabling researchers to investigate mechanistic properties such as transport kinetics, substrate affinity, turnover rates, surface expression, and binding constants with enhanced temporal and spatial resolution google.comnih.govmdpi.com.
Overview of IDT307 as a Pioneering Fluorescent Probe in Academic Research
This compound, chemically known as 4-(4-(dimethylamino)phenyl)-1-methylpyridin-1-ium iodide, is a pioneering fluorescent probe that has significantly advanced neurotransmitter transporter research google.comnih.gov. It is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+), a known substrate for monoamine transporters nih.govresearchgate.netcenmed.com. This compound has been demonstrated to be a transportable substrate for several key neurotransmitter transporters, including the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), and human serotonin transporter (hSERT) google.comnih.govmdpi.comnih.govbiorxiv.org. Furthermore, it serves as a specific fluorescent substrate for the Plasma Membrane Monoamine Transporter (PMAT) researchgate.netcenmed.complos.org.
A crucial characteristic of this compound is its unique fluorescence mechanism: it is non-fluorescent in solution but becomes highly fluorescent upon intracellular accumulation nih.govfrontiersin.orgresearchgate.net. This phenomenon is attributed to its nature as a twisted intramolecular charge transfer (TICT) compound, which assumes an active (emissive) coplanar conformation upon binding to intracellular biomolecules, particularly nucleic acids enriched in mitochondria and nucleoli frontiersin.org. This property allows for the direct visualization and quantification of transporter-mediated uptake in live cells without the need for extensive washing steps nih.gov.
Research findings have highlighted this compound's utility in various applications:
Transporter Activity Measurement : this compound accumulation has been shown to have sub-millimolar (sub-mM) potency for hNET, DAT, and SERT, and its uptake is sensitive to inhibitors of these transporters google.com.
Kinetic and Mechanistic Studies : The this compound fluorescence assays provide detailed mechanistic information, allowing for the measurement of temporal and spatial resolution of transport, transport kinetics, substrate affinity, turnover rates, surface expression, and binding constants google.com. For example, the maximum absorption of this compound is 420 nm, and its maximum emission is 510 nm google.com.
Table 1: Optical Properties of Intracellular this compound
| Property | Value |
| Maximum Absorption | 420 nm |
| Maximum Emission | 510 nm |
High-Throughput Screening : The continuous signal and cell-based nature of this compound assays make them amenable for high-throughput screening of modulators of neurotransmitter transport google.comnih.gov.
Study of Transporter Regulation and Conformational Changes : this compound has been used to investigate the regulation of transporters, such as SERT activity in RN46A cells, where its uptake provides real-time kinetic evaluation nih.gov. It has also been employed to assess conformational changes in SERT in response to ligand and ion binding mdpi.com.
Differentiation of Transporter Activities : this compound-based fluorescence assays can be used to rapidly identify and characterize PMAT inhibitors, distinguishing PMAT-mediated transport from that of other organic cation transporters like OCT1-3 researchgate.net. For instance, IDT785, a novel biotinylated homotryptamine derivative, was found to inhibit hSERT-mediated this compound uptake with a half-maximal inhibitory concentration (IC50) of 7.2 ± 0.3 μM frontiersin.org.
Table 2: Inhibition of hSERT-mediated this compound Uptake by IDT785
| Inhibitor | Target Transporter | IC50 (µM) |
| IDT785 | hSERT | 7.2 ± 0.3 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWVBRDIKKGII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530139 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-41-9 | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1141-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In Depth Mechanistic Investigations of Neurotransmitter Transport Utilizing Idt307
Elucidation of Transporter Kinetics and Molecular Dynamics
The application of IDT307 has significantly advanced the understanding of neurotransmitter transporter kinetics and the molecular dynamics governing their activity.
Real-Time Kinetic Evaluation of Substrate Accumulation with this compound
This compound's characteristic of being non-fluorescent in solution but becoming highly emissive upon cellular uptake allows for real-time monitoring of substrate accumulation wikipedia.orgmims.comfishersci.ca. This feature facilitates dynamic assessment of transporter activity, providing continuous kinetic data. Assays employing this compound, often conducted using fluorimeters like the FlexStation or time-lapse fluorescence microscopy, enable researchers to observe the rate of substrate entry into cells as it happens, offering a direct readout of transporter function wikipedia.orgmims.com. For instance, studies have demonstrated this compound accumulation in human embryonic kidney (HEK) cells expressing human norepinephrine (B1679862) (NE) transporters (hNET) and human serotonin (B10506) transporters (hSERT), showing sensitivity to specific transporter inhibitors wikipedia.org.
Spatiotemporal Resolution of Transporter Activity Using this compound-Based Assays
The fluorescent properties of this compound, coupled with advanced microscopy techniques, provide unprecedented spatiotemporal resolution of transporter activity. This compound fluorescent microscopy permits the precise localization of transport activity within single cells and even neuronal processes wikipedia.org. This capability allows for the visualization of transporter function at a cellular and subcellular level, distinguishing between substrate binding and actual transport, which was a significant challenge with older radiometric methods wikipedia.orgwikipedia.orgwikipedia.org. The method is consistent, reproducible, and capable of tracking real-time transepithelial transport, enabling the evaluation of transport mechanisms and the assessment of tissue drug accumulation wikipedia.org.
Determination of Substrate Affinity and Turnover Rates via this compound Uptake
This compound uptake assays are instrumental in determining crucial kinetic parameters, including substrate affinity (K_m) and turnover rates for various neurotransmitter transporters. By measuring the concentration-dependent accumulation of this compound, researchers can quantify how effectively a transporter binds and translocates the substrate. For example, this compound has been shown to accumulate in hNET, DAT, and SERT expressing cells with sub-micromolar to micromolar potencies wikipedia.org.
Table 1: Apparent K_m Values for this compound Uptake by Various Transporters
| Transporter (Species) | Apparent K_m (µM) | Reference |
| hPMAT (human) | 3.63 ± 1.02 | wikipedia.org |
| mPmat (mouse) | 6.12 ± 2.44 | wikipedia.org |
| DAT (human) | 21.5 - 27.7 | fishersci.cawikipedia.org |
| NET (human) | 37.3 ± 17 | fishersci.ca |
| SERT (human) | 32.0 ± 13 | fishersci.ca |
These findings highlight that this compound serves as a substrate for these transporters, albeit with varying affinities compared to their native substrates fishersci.cawikipedia.org.
Analysis of Voltage Dependence in Neurotransmitter Accumulation Using this compound Fluorescence
This compound fluorescence assays, particularly when combined with electrophysiological techniques like voltage clamp, are crucial for analyzing the voltage dependence of neurotransmitter accumulation. These studies have revealed distinct behaviors among different monoamine transporters. For instance, transport of this compound by DAT and NET has been shown to be voltage-dependent, with the highest uptake rates observed at more negative membrane potentials (e.g., -90 mV) fishersci.cabmrb.io. In contrast, SERT-mediated influx of this compound is largely independent of membrane potential fishersci.cabmrb.io. This differential voltage sensitivity provides critical insights into the electrogenic nature of each transporter's mechanism.
Functional Characterization of Specific Monoamine Transporters
This compound has proven invaluable in the functional characterization of specific monoamine transporters and organic cation transporters. It is actively transported across the membrane by high-affinity monoamine transporters including SERT, DAT, and NET, as well as organic cation transporters 1-3 (OCT1-3) and plasma membrane monoamine transporters (PMAT) wikipedia.orgwikipedia.org. The green fluorescence signal of this compound is readily detectable in cells expressing these transporters and is sensitive to inhibition by known transporter inhibitors, such as quinine (B1679958) for PMAT, and paroxetine (B1678475), S-citalopram, or clomipramine (B1669221) for SERT wikipedia.orgwikipedia.orgfishersci.canih.gov.
For example, this compound uptake and intracellular accumulation in choroid plexus epithelial (CPE) cells is significantly attenuated (by approximately 70%) in mice with targeted deletion of the plasma membrane monoamine transporter (Pmat), confirming PMAT as a major transporter for this compound in these cells wikipedia.orgwikipedia.orgciteab.comfishersci.iemims.com. Furthermore, this compound has been used to identify and characterize the activity of NET and DAT on human monocyte-derived macrophages, demonstrating that these transporters are present and capable of substrate uptake from the extracellular space uni.lu. Its application extends to studies identifying dopamine (B1211576) neurons in the substantia nigra, where this compound is taken up by these neurons and becomes fluorescent upon binding to intracellular membranes, particularly mitochondria wikipedia.orgciteab.com.
Table 2: Key Transporters and Associated Inhibitors Studied with this compound
| Transporter Class/Specific Transporter | This compound Substrate Sensitivity | Inhibitors Used in this compound Assays | Reference |
| Dopamine Transporter (DAT) | High | Quinine, Methamphetamine, Nomifensine (B1679830) | wikipedia.orgwikipedia.orgwikipedia.orguni.lufishersci.ca |
| Norepinephrine Transporter (NET) | High | Quinine | wikipedia.orgwikipedia.orgwikipedia.orguni.lu |
| Serotonin Transporter (SERT) | High | Paroxetine, S-citalopram, Clomipramine | wikipedia.orgwikipedia.orgwikipedia.orgfishersci.canih.gov |
| Organic Cation Transporters (OCT1-3) | Yes | Quinine | wikipedia.org |
| Plasma Membrane Monoamine Transporter (PMAT) | Yes | Quinine | wikipedia.orgwikipedia.orgwikipedia.org |
This broad applicability underscores this compound's role as a versatile and indispensable tool for dissecting the complexities of neurotransmitter transport systems.
Assessment of Dopamine Transporter (DAT) Activity with this compound
This compound serves as a specific fluorescent substrate for the dopamine transporter (DAT) fishersci.cauni.lulipidmaps.org. Its uptake into cells expressing DAT can be precisely measured using fluorescence microscopy and flow cytometry, providing a robust method to assess DAT activity mims.comnih.gov. Research has demonstrated that this compound uptake through DAT is concentration-dependent and can be significantly inhibited by known DAT blockers, such as nomifensine nih.gov.
For instance, studies utilizing human embryonic kidney (HEK) cells expressing DAT have shown that the co-expression of Kv2.1, a voltage-gated potassium channel, significantly decreases this compound uptake through DAT. In one experiment, DAT-only expressing cells exhibited a 3.551 ± 0.224-fold increase in this compound fluorescence above baseline, whereas cells co-expressing Kv2.1 and DAT showed a significantly lower uptake of 1.880 ± 0.174-fold above baseline (p < 0.0001) nih.gov. Pre-incubation with nomifensine (10 µM) effectively prevented this compound uptake, confirming the specificity of DAT-mediated transport nih.gov. These findings highlight this compound's utility in elucidating the functional interactions and regulatory mechanisms influencing DAT activity.
Table 1: Effect of Kv2.1 Expression and Nomifensine on DAT-Mediated this compound Uptake
| Experimental Group | This compound Uptake (Fold above baseline) | Significance (vs. DAT only) |
| DAT only | 3.551 ± 0.224 | - |
| Kv2.1/DAT | 1.880 ± 0.174 | p < 0.0001 |
| Nomifensine | 1.202 ± 0.045 | p < 0.0001 |
Profiling of Norepinephrine Transporter (NET) Function through this compound Uptake
This compound is actively transported by the norepinephrine transporter (NET) and has been utilized to profile its function wikipedia.orglipidmaps.orgwikipedia.org. Studies employing time-resolved fluorescence microscopy have demonstrated this compound accumulation in HEK cells engineered to express human NET (hNET) wikipedia.org. The accumulation of this compound in these cells exhibits sub-millimolar potency for hNET and is sensitive to inhibitors of this transporter wikipedia.org.
Beyond recombinant systems, this compound has been applied to investigate NET function in human monocyte-derived macrophages. These studies confirmed that NET on human macrophages is capable of substrate uptake from the extracellular space, as evidenced by the intracellular fluorescence of this compound nih.gov. This indicates this compound's applicability in characterizing NET activity in diverse biological contexts.
Detailed Analysis of Serotonin Transporter (SERT) Activity and Regulatory Mechanisms
The serotonin transporter (SERT) also actively transports this compound, making it a valuable tool for detailed analysis of SERT activity and its regulatory mechanisms wikipedia.orglipidmaps.orgwikipedia.org. This compound accumulation in SERT-expressing cells can be monitored using various fluorimetric methods, including the FlexStation fluorimeter and flow cytometry wikipedia.orgmims.com.
Research has shown that this compound competes for [3H]5-HT uptake in LLC cells stably expressing human SERT (hSERT), indicating its direct interaction with the transporter wikipedia.org. The accumulation of this compound in SERT-expressing cells is significantly reduced by SERT inhibitors such as paroxetine wikipedia.orgmims.com.
Studies on antagonist competition for SERT uptake of this compound have provided insights into the inhibitory profiles of various compounds. For instance, increasing concentrations of paroxetine, cocaine, GBR, nisoxetine, and DMI were shown to inhibit this compound uptake in LLC cells expressing hSERT wikipedia.org. Furthermore, a novel ligand, IDT785, a SERT antagonist conjugated to biotinylated polyethylene (B3416737) glycol, was found to inhibit hSERT-mediated this compound reuptake with a half-maximal inhibitory concentration (IC50) of 7.2 ± 0.3 µM guidetomalariapharmacology.org.
In peripheral blood cells, flow cytometry in conjunction with this compound has been used to differentiate SERT function between platelets and lymphocytes. While murine lymphocytes showed temperature-dependent this compound transport, this uptake was independent of SERT. In contrast, platelets, from both mice and humans, exhibited robust SERT function, with this compound uptake almost completely inhibited by SERT inhibitors like paroxetine and S-citalopram mims.comnih.govresearchgate.net. Lopinavir (B192967), an HIV protease inhibitor, exhibited a moderate inhibitory effect on SERT with an IC50 value of 36.3 ± 8.5 µM, suggesting it is approximately 26-fold more selective toward PMAT than for SERT wikipedia.org.
Investigation of Plasma Membrane Monoamine Transporter (PMAT) Mediated Transport
This compound is a transportable substrate for the plasma membrane monoamine transporter (PMAT), a major uptake-2 monoamine transporter wikipedia.orgwikipedia.orgciteab.com. This property has facilitated the development of this compound-based fluorescence assays for the rapid identification and characterization of PMAT inhibitors wikipedia.org. The green fluorescence signal of this compound is readily detectable in PMAT-expressing cells and can be completely blocked by inhibitors like quinine, confirming its true substrate nature for PMAT wikipedia.orgwikipedia.org.
Investigations into the interactions of human immunodeficiency virus (HIV) protease inhibitors (PIs) with human PMAT and organic cation transporters (OCT1-3) in HEK293 cells have revealed distinct sensitivity patterns. PMAT was found to be the most sensitive to PI inhibition, while OCT2 and OCT3 were resistant wikipedia.orgwikidata.orgfishersci.cabmrb.io. Notably, lopinavir emerged as a potent PMAT inhibitor, demonstrating over 120-fold selectivity towards PMAT (IC50 = 1.4 ± 0.2 µM) compared to OCT1 (IC50 = 174 ± 40 µM), with no inhibitory effect on OCT2 or OCT3 at maximal tested concentrations wikipedia.orgwikidata.orgfishersci.cabmrb.io. This selectivity positions lopinavir as a valuable tool to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3 wikipedia.orgwikidata.orgfishersci.cabmrb.io.
In live tissue imaging studies of mouse choroid plexuses, the cationic probe this compound was transported into choroid plexus epithelial (CPE) cells at the apical membrane and highly accumulated in mitochondria wikipedia.org. This uptake and intracellular accumulation were significantly attenuated by approximately 70% in CP tissues from mice with targeted deletion of the plasma membrane monoamine transporter (Pmat), highlighting the major role of PMAT in mediating apical uptake of organic cations from the cerebrospinal fluid (CSF) into CPE cells uni.luwikipedia.orgfishersci.iefrontiersin.orgwikipedia.orgnih.gov.
Table 2: Lopinavir's Inhibitory Potency (IC50) on PMAT vs. OCT1
| Transporter | IC50 (µM) |
| PMAT | 1.4 ± 0.2 |
| OCT1 | 174 ± 40 |
Exploration of Organic Cation Transporter (OCT) Substrate Interactions
This compound is also transported by organic cation transporters, specifically OCT1, OCT2, and OCT3 wikipedia.orgwikipedia.org. This broad substrate interaction allows this compound to be utilized in exploring the function and substrate specificity of these transporters. While this compound is transported by OCT1-3, it is important to note that its structural analog, ASP+, is also transported by OCT1-3 but not by PMAT wikipedia.orgwikipedia.org. This differential transport provides a means to distinguish between PMAT and OCT activities in certain experimental setups wikipedia.org.
Studies have shown that the uptake of this compound by OCTs can be inhibited by various compounds, including quinine wikipedia.orgwikipedia.org. The differential sensitivity of PMAT and OCTs to inhibitors, as demonstrated with HIV protease inhibitors, further highlights the utility of this compound in characterizing the distinct specificities of these transporters wikipedia.org.
Advanced Methodological Frameworks Employing Idt307 in Biological Systems
High-Resolution Fluorescence Microscopy Techniques
High-resolution fluorescence microscopy techniques leverage the intrinsic fluorescent properties of IDT307 to visualize and quantify transporter activity at the cellular and subcellular levels. These methods provide detailed insights into the kinetics, localization, and functional modulation of various monoamine transporters.
Application of Time-Resolved Fluorescence Microscopy in this compound Studies
Time-resolved fluorescence microscopy, including techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), has been effectively applied in studies involving this compound to gain mechanistic insights into transporter function wikipedia.orgfishersci.at. This approach allows for the measurement of fluorescence decay kinetics, which can be influenced by the local chemical environment and molecular interactions nih.gov. Researchers have utilized time-resolved fluorescence microscopy to demonstrate this compound accumulation in human embryonic kidney (HEK) cells that express human norepinephrine (B1679862) transporters (hNET) wikipedia.org.
This methodology provides comprehensive information regarding transport mechanisms, including:
Temporal and spatial resolution of transport wikipedia.org.
Transport kinetics wikipedia.org.
Affinity for substrate wikipedia.org.
Turnover rates wikipedia.org.
Surface expression wikipedia.org.
Binding constants wikipedia.org.
Moreover, the voltage dependence of neurotransmitter accumulation can be assessed under voltage clamp conditions using this compound fluorescent microscopy, offering a dynamic view of transporter regulation wikipedia.org. The principles of time-resolved single-photon counting (TCSPC) are fundamental to these measurements, allowing for precise determination of fluorescence lifetimes fishersci.atnih.gov.
Confocal Microscopy for Precise Subcellular Localization and Activity Mapping of this compound
Confocal microscopy is a powerful technique for achieving precise subcellular localization and activity mapping of this compound due to its ability to optically section specimens and provide high-resolution, three-dimensional images wikipedia.orgontosight.ai. Studies have successfully used confocal imaging to observe the intracellular localization of this compound within live cells, such as rhesus peripheral blood cells (PBCs), confirming the functional integrity of serotonin (B10506) transporters (SERTs) wikipedia.org.
For instance, this compound accumulation has been imaged in LLC cells expressing rat dopamine (B1211576) transporters (rDAT) using a Zeiss LSM-510 confocal microscope, with subsequent quantification of fluorescence at specific wavelengths performed using ImageJ software wikipedia.org. Confocal microscopy is also instrumental in visualizing proteins at or near the basal membrane, as demonstrated in studies examining DAT on macrophages wikipedia.org. This capability allows for detailed activity mapping, enabling researchers to accurately detect changes in DAT surface expression and activity on macrophages wikipedia.org.
Single-Cell and Neuronal Process Imaging Using this compound Fluorescence
This compound fluorescence microscopy is highly effective for imaging transport activity at the single-cell level and within intricate neuronal processes wikipedia.org. This capability is crucial for understanding rapid neurotransmitter uptake kinetics in individual cells, providing a more granular view than population-level assays wikipedia.org. The method allows for the analysis of numerous cells while preserving single-cell information, which is vital for studying heterogeneous cellular responses wikipedia.org.
Researchers have employed this compound to measure transport activity in single cells transiently expressing Cry2–DAT, demonstrating its utility in assessing unidirectional uptake activity wikipedia.org. Time-lapse fluorescent imaging with this compound has also been used to monitor SERT activity in living RN46A cells, where an observable increase in intracellular fluorescence after this compound addition indicates successful transporter expression mims.comfishersci.ie. This highlights this compound's role in providing real-time kinetic evaluation of transporter function in individual cells mims.com.
Quantitative Fluorimetric Assays for this compound Uptake and Inhibition
Quantitative fluorimetric assays employing this compound are widely used for measuring transporter uptake and inhibition in a high-throughput format. These assays leverage the property of this compound to become fluorescent only upon its intracellular accumulation mims.comfishersci.ie.
For example, this compound accumulation has been monitored using fluorimeters like the FlexStation™, typically with an excitation wavelength of 440 nm and an emission filter at 595 nm wikipedia.org. These quantitative assays can provide detailed mechanistic information, including:
Transport kinetics wikipedia.org.
Substrate affinity wikipedia.org.
Turnover rates wikipedia.org.
Surface expression wikipedia.org.
Binding constants wikipedia.org.
Such assays are performed in 96-well plate formats, facilitating rapid screening of candidate modulators wikipedia.orgfishersci.nl. An example includes the determination of the relative IC50 value for compounds like IDT785 in inhibiting hSERT-mediated this compound uptake, which was found to be 7.2 ± 0.3 μM wikipedia.org. The this compound-based fluorescence assay is particularly useful for rapidly identifying and characterizing inhibitors of transporters like PMAT fishersci.nlwikipedia.org.
The following table summarizes research findings on this compound uptake and inhibition:
| Transporter | Cell Type | This compound Concentration | Inhibitor | IC50 (Inhibition) | Key Finding | Citation |
| hSERT | HEK-293T | 10 μM | IDT785 | 7.2 ± 0.3 μM | IDT785 inhibited hSERT-mediated this compound uptake. | wikipedia.org |
| hSERT | LLC cells | 23 μM | Paroxetine (B1678475) (1 μM) | Significant reduction in fluorescence | Paroxetine reduced this compound fluorescence. | wikipedia.org |
| hNET, DAT, SERT | HEK cells | Sub-mM potency | Transporter inhibitors | Sensitive to inhibition | This compound accumulation is sensitive to inhibitors of these transporters. | wikipedia.org |
| PMAT | HEK293 cells | - | Quinine (B1679958) (200 μM) | Complete blockade | This compound is a transportable substrate for PMAT, blocked by quinine. | wikipedia.orgwikipedia.org |
| OCT1 | HEK293 cells | - | Desipramine (100 μM) | Decreased fluorescence | This compound uptake by OCT1 decreased by desipramine. | wikipedia.org |
| OCT2 | HEK293 cells | - | Cimetidine (200 μM) | Decreased fluorescence | This compound uptake by OCT2 decreased by cimetidine. | wikipedia.org |
| OCT3 | HEK293 cells | - | Quinine (200 μM) | Decreased fluorescence | This compound uptake by OCT3 decreased by quinine. | wikipedia.org |
| DAT | CHO cells expressing CFP-DAT | - | Nomifensine (B1679830) (10 μM) | Abolished uptake | Nomifensine abolished this compound uptake and fluorescence. | wikipedia.org |
| DAT | Human macrophages | - | Nomifensine + Fluoxetine (for NET blockade) | Decreased uptake | PKC activation decreased DAT-mediated this compound uptake. | wikipedia.org |
Flow Cytometry for Population-Level Transporter Function Analysis
Flow cytometry, when combined with this compound, offers a robust method for analyzing transporter function at a population level, particularly in mixed cell populations. This technique provides advantages over other methods by allowing differentiation of transporter function based on cell type, utilizing light scattering properties or fluorescent antibody labeling of cell-surface markers wikipedia.org.
Studies have utilized flow cytometry with this compound to confirm that peripheral blood cells (PBCs) maintain their transporter function even after isolation, freezing, and thawing wikipedia.org. This approach enables researchers to investigate SERT function in lymphocyte and platelet populations both independently and simultaneously, without the need for prior physical separation citeab.comwikipedia.orgwikipedia.orgmims.com.
For instance, in SERT-transfected HEK293 cells, the fluorescence intensity associated with this compound increased over time. This time-dependent fluorescence was significantly reduced to levels observed in non-transfected cells when SERT-HEK cells were preincubated with the SERT inhibitor paroxetine wikipedia.org. Research using this method has also revealed that while murine lymphocytes exhibit temperature-dependent this compound transport, this uptake is independent of SERT. Conversely, in mixed rhesus and human blood cell populations, platelets, rather than lymphocytes, were identified as the primary contributors to SERT function citeab.comwikipedia.orgwikipedia.orgmims.com.
Multi-Photon Microscopy in the Assessment of this compound Distribution in Live Tissues
Multi-photon microscopy, including two-photon microscopy, is an advanced imaging technique particularly well-suited for assessing this compound distribution in live tissues due to its superior penetration depth and reduced phototoxicity compared to conventional fluorescence microscopy wikipedia.orgmims.commims.commdpi.com. This technique allows for the visualization of molecules deep within biological specimens, with penetration depths reaching approximately 1 mm wikipedia.org.
This compound has been successfully employed in conjunction with two-photon microscopy to identify monoamine neurons in live substantia nigra (SN) brain slices mims.com. In such applications, two-photon images of this compound were acquired using an excitation wavelength of 850 nm mims.com. The localized excitation energy inherent to multiphoton microscopy minimizes photobleaching and photodamage, thereby enhancing cell viability and enabling longer experimental durations for studying dynamic processes in living cells and tissues mims.com. This makes multi-photon microscopy an invaluable tool for three-dimensional imaging of thick tissue slices, organoids, whole organs, and even entire animals wikipedia.org.
Idt307 in High Throughput Screening and Modulator Discovery
Development of Robust Assays for Screening Neurotransmitter Transporter Modulators
The invention of IDT307 and its analogs has revolutionized the analysis of neurotransmitter transport and binding, offering rapid and efficient screening methods for potential modulators wikipedia.org. This compound serves as a fluorescent substrate transported by several key neurotransmitter transporters, including norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) wikipedia.orgwikipedia.org.
Assays utilizing this compound provide detailed mechanistic insights into transport processes. These include the kinetics of Na+- and Cl−-dependent transport and the kinetics involved in the blockade of transport by antagonists wikipedia.org. The methods are amenable to automation, facilitating high-throughput screening of a multitude of agents. This is typically achieved through robotic fluid delivery, analysis of multiple samples in multi-well formats, and the use of fluorescent plate readers wikipedia.orgwikidata.orgwikipedia.orgfishersci.ie. Importantly, these fluorescence-based assays have demonstrated minimal variability from plate to plate and day to day, ensuring reliability in screening efforts wikidata.orgwikipedia.org. The development of this compound-based assays has enabled a rapid mix-and-read format for screening inhibitors of transporters such as the Plasma Membrane Monoamine Transporter (PMAT) and Organic Cation Transporter 3 (OCT3) wikipedia.org.
Identification and Characterization of Transporter Inhibitors
This compound has been instrumental in the discovery and characterization of inhibitors for various neurotransmitter and organic cation transporters, offering a non-radioactive alternative to traditional methods.
This compound has been identified as a transportable substrate for the Plasma Membrane Monoamine Transporter (PMAT) wikipedia.orgmims.comciteab.comuni.luciteab.com. This discovery led to the development of this compound-based fluorescence assays that can rapidly identify and characterize PMAT inhibitors wikipedia.orgciteab.comuni.lu. Studies employing these assays have revealed distinct sensitivity and inhibition patterns of PMAT and Organic Cation Transporters (OCTs, specifically OCT1-3) towards various compounds, including HIV protease inhibitors (PIs) wikipedia.orgciteab.comuni.lu.
Research findings indicate that PMAT is highly sensitive to inhibition by HIV PIs, whereas OCT2 and OCT3 exhibit resistance wikipedia.orgciteab.comuni.lu. OCT1, on the other hand, shows an intermediate sensitivity and a unique inhibition profile compared to PMAT wikipedia.orgciteab.comuni.lu. A notable example is Lopinavir (B192967), a potent PMAT inhibitor that demonstrates significant selectivity. Lopinavir exhibits over 120-fold selectivity towards PMAT (IC50 = 1.4 ± 0.2 µM) compared to OCT1 (IC50 = 174 ± 40 µM) wikipedia.orguni.lu. Furthermore, Lopinavir shows no significant inhibitory effect on OCT2 or OCT3 at maximal tested concentrations and displays much weaker interactions with uptake-1 monoamine transporters wikipedia.orguni.lu. The uptake of this compound by CP epithelial cells is also sensitive to inhibition by quinine (B1679958), a known PMAT inhibitor, and is markedly reduced by approximately 70% in CP tissue from Pmat knockout mice wikipedia.orgciteab.comwikidata.org.
Table 1: Inhibitory Potency of Lopinavir on PMAT and Other Transporters
| Transporter | IC50 (µM) [Citation] | Selectivity (vs. PMAT) [Citation] |
| PMAT | 1.4 ± 0.2 wikipedia.orguni.lu | - |
| OCT1 | 174 ± 40 wikipedia.orguni.lu | >120-fold wikipedia.orguni.lu |
| SERT | 36.3 ± 8.5 wikipedia.org | ~26-fold wikipedia.org |
| DAT | No significant inhibition at 10 µM wikipedia.org | - |
| NET | No significant inhibition at 10 µM wikipedia.org | - |
As a fluorescent substrate for DAT, NET, and SERT, this compound has been extensively used in competitive inhibition studies wikipedia.orgwikipedia.orgwikidata.orgmims.comciteab.comwikipedia.org. This compound effectively competes for the uptake of [3H]5-HT (Serotonin) in cells stably expressing the serotonin transporter (hSERT) wikipedia.org. Its accumulation demonstrates sub-millimolar potency for hNET, DAT, and SERT, and is responsive to the presence of inhibitors of these transporters wikipedia.org.
For instance, while Lopinavir is a potent PMAT inhibitor, its inhibitory effect on SERT is moderate, with an IC50 of 36.3 ± 8.5 µM wikipedia.org. This indicates approximately 26-fold selectivity for PMAT over SERT wikipedia.org. Lopinavir did not significantly inhibit DAT and NET at concentrations of 10 µM wikipedia.org.
Another compound, IDT785, a novel biotinylated homotryptamine derivative and a SERT antagonist, has been shown to inhibit hSERT-mediated reuptake of this compound wikidata.orgfishersci.nl. The half-maximal inhibitory concentration (IC50) for IDT785 against SERT-mediated this compound transport was determined to be 7.2 ± 0.3 µM wikidata.orgfishersci.nl. Pretreatment of hSERT-expressing HEK-293T cells with either 100 µM IDT785 or 10 µM Paroxetine (B1678475) (a high-affinity serotonin reuptake inhibitor) significantly reduced this compound uptake, further validating its utility in characterizing SERT inhibitors wikidata.orgfishersci.nl.
Table 2: Inhibitory Potency of IDT785 on SERT
| Transporter | Inhibitor | IC50 (µM) [Citation] |
| SERT | IDT785 | 7.2 ± 0.3 wikidata.orgfishersci.nl |
Diverse Biological and Physiological Applications of Idt307 Research
In Vitro Studies in Defined Cellular Models
IDT307 has been extensively employed in in vitro studies to characterize the functional aspects of various transporters within controlled cellular environments.
Heterologous Expression Systems (e.g., HEK, LLC Cells) for Transporter Functional Analysis
Heterologous expression systems, such as Human Embryonic Kidney (HEK) cells and LLC-PK1 (LLC) cells, have been instrumental in functionally analyzing transporters using this compound. Studies have demonstrated this compound accumulation in HEK cells engineered to express human norepinephrine (B1679862) transporters (hNET), human dopamine (B1211576) transporters (hDAT), and human serotonin (B10506) transporters (hSERT) wikipedia.org. This accumulation exhibits sub-micromolar potency for these transporters and is sensitive to their respective inhibitors wikipedia.org.
This compound fluorescence assays provide detailed mechanistic insights into transport processes, including the kinetics of Na+- and Cl--dependent transport and the kinetics of transport blockade by antagonists wikipedia.org. For instance, time- and concentration-dependent uptake studies of this compound in HEK cells stably expressing human plasma membrane monoamine transporter (hPMAT) or mouse plasma membrane monoamine transporter (mPMAT) confirmed this compound as a substrate for PMAT wikipedia.org. The green fluorescence signal of this compound was readily detectable in PMAT-expressing cells and was completely inhibited by quinine (B1679958), further supporting its substrate status for PMAT wikipedia.org. Additionally, this compound is also transported by organic cation transporters (OCT1-3) wikipedia.org. In LLC cells expressing hSERT, this compound accumulation has been monitored to assess transporter function in the presence and absence of inhibitors like paroxetine (B1678475) wikipedia.org.
Neuronal Cell Lines and Primary Cultures in this compound-Based Research
This compound has proven valuable in research involving neuronal cell lines and primary neuronal cultures. Its fluorescent properties allow for the localization of transport activity in single cells and neuronal processes, enabling detailed analysis of transporter function at a cellular level wikipedia.org. This compound (APP+) has been shown to selectively label catecholamine neuronal cell bodies in the midbrain ontosight.ai. This characteristic is particularly useful for identifying specific neuronal populations, such as dopamine neurons, in brain tissue slices wikipedia.orgfishersci.ca. While neuronal cell lines offer advantages like ease of culture and unlimited cell numbers, primary neuronal cultures are often preferred for their ability to more accurately recapitulate in vivo neuronal properties guidetomalariapharmacology.orguni-freiburg.defrontiersin.org.
Assessment of Transcellular Transport at the Blood-Cerebrospinal Fluid Barrier (BCSFB) in Choroid Plexus Epithelial Cells
The blood-cerebrospinal fluid barrier (BCSFB), primarily formed by choroid plexus epithelial (CPE) cells, plays a crucial role in regulating the brain's microenvironment by actively removing drugs, toxins, and metabolic wastes wikipedia.orgmims.commims.com. This compound has been utilized as a cationic fluorescent probe to assess transcellular transport across this barrier. Studies using live tissue imaging in freshly isolated mouse choroid plexuses have shown that this compound is transported into CPE cells at the apical (cerebrospinal fluid-facing) membrane and highly accumulates within mitochondria wikipedia.orgciteab.comwikipedia.orgwikipedia.orgmims.commims.com.
The uptake and intracellular accumulation of this compound in choroid plexus tissue were significantly attenuated (by approximately 70%) in mice with targeted deletion of the plasma membrane monoamine transporter (PMAT), and this process was sensitive to inhibition by the PMAT inhibitor quinine wikipedia.orgciteab.comwikipedia.org. Notably, there was minimal efflux of this compound into the blood capillary space, which is consistent with the limited expression of organic cation efflux transporters at this barrier wikipedia.orgwikipedia.org. Quantitative real-time fluorescence microscopy approaches have been developed to study these transepithelial transport processes at the murine BCSFB with high temporal and spatial resolution mims.commims.com.
Colocalization Studies for Dopamine Neuron Identification in Brain Tissue Slices
This compound serves as a fluorescent monoamine transporter substrate in colocalization experiments for the identification of dopamine (DA) neurons in brain tissue slices wikipedia.orgfishersci.ca. Specifically, colocalization with this compound in the substantia nigra (SN) is indicative of DA neurons wikipedia.orgfishersci.ca. Research has shown that after imaging autofluorescence in brain slices, SN neurons exhibiting autofluorescence were preferentially labeled by this compound, thereby confirming that SN DA neuron cell bodies are autofluorescent wikipedia.orgfishersci.ca. This dual labeling approach relies on the fact that DA neurons are the only neuronal cell bodies in the SN capable of taking up this compound wikipedia.orgfishersci.ca.
Functional Characterization of Transporters in Peripheral Blood Cells (Platelets and Lymphocytes)
This compound has been applied in studies characterizing transporter function in peripheral blood cells, particularly platelets and lymphocytes. Using flow cytometry in conjunction with this compound, researchers have investigated the function of the serotonin transporter (SERT) in these cell populations wikipedia.orgfishersci.ienih.govnih.gov. Findings indicate that while murine lymphocytes exhibit temperature-dependent this compound transport, this uptake is independent of SERT wikipedia.orgfishersci.ienih.gov. The minimal SERT function in lymphocytes was further supported by chronoamperometry using serotonin as a substrate wikipedia.orgfishersci.ienih.gov. In contrast, studies on rhesus and human mixed blood cell populations revealed that platelets, rather than lymphocytes, are the primary contributors to SERT function wikipedia.orgfishersci.ienih.govnih.gov. This methodology, combining flow cytometry with this compound, offers a broad application for investigating SERT in platelets relevant to clinical contexts wikipedia.orgfishersci.ienih.govnih.gov.
In Vivo Investigations Utilizing this compound in Animal Models
This compound holds potential for in vivo investigations in various animal models. It can be employed in assays involving transgenic animals that are engineered to possess specific defects or carry markers to evaluate the capacity of candidate agents to reach and influence the expression of neurotransmitter transporters within different cells of the organism wikipedia.org. Animal models such as mice and C. elegans are considered suitable for transgenic studies due to their manageable size, ease of handling, and well-understood physiology and genetic makeup wikipedia.org. Methods exist for providing animals expressing particular neurotransmitter transporters with candidate modulatory agents, allowing for the imaging of this compound transport in vivo or in situ wikipedia.org.
Translational Impact and Therapeutic Relevance of Idt307 Studies
Contributing to the Understanding of Neuropsychiatric Disorder Pathophysiology
IDT307's application as a fluorescent substrate for key neurotransmitter transporters provides critical insights into the mechanisms underlying various neuropsychiatric conditions. Dysfunction in monoamine homeostasis, which these transporters regulate, is implicated in a range of neuropsychiatric disorders. colab.ws
This compound has been employed to gain a deeper understanding of the biological underpinnings of mood disorders, anxiety, and, indirectly, psychotic disorders.
Mood Disorders (Depression): The serotonin (B10506) transporter (SERT) is a primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. researchgate.netacs.org These medications are believed to exert their therapeutic effects by increasing the synaptic concentration of serotonin. researchgate.net Defects in neurotransmitter transporters are associated with depression. google.com Research has utilized this compound in flow cytometry to investigate SERT function in platelet populations, which serve as a peripheral surrogate for central SERT activity due to shared biochemical and functional properties with presynaptic serotonergic neurons. acs.orgresearchgate.netcambridge.orgnih.gov This approach allows for the measurement of platelet SERT activity in patients with depression and anxiety, both at baseline and following SSRI treatment. researchgate.net
Anxiety Disorders: Similar to mood disorders, altered SERT expression or regulation has been implicated in anxiety. nih.gov The association between defects in neurotransmitter transporters and anxiety disorders further highlights the relevance of this compound studies. google.com The ability to measure platelet SERT activity using this compound in anxiety patients provides a valuable avenue for research into the pathophysiology of these conditions. researchgate.net
Psychotic Disorders: While direct studies linking this compound to the specific pathophysiology of psychotic disorders (characterized by distorted awareness, thinking, hallucinations, and delusions) are less explicit in the provided literature, the broader role of monoamine transporter dysfunction in neuropsychiatric disorders suggests an indirect relevance. colab.wswebmd.comalterbehavioralhealth.comwikipedia.orgpsychiatryinvestigation.org this compound's utility in characterizing monoamine transporter function contributes to the general understanding of neurobiological processes that can be dysregulated in various severe mental illnesses, including psychotic disorders.
This compound is a key tool for characterizing the mechanisms by which pharmacological interventions interact with neurotransmitter transporters. It enables the rapid characterization of transporter-inhibitor interactions, often in high-throughput formats such as 96-well plates. researchgate.netfrontiersin.org
For instance, this compound has been used to evaluate the interaction of various compounds, including human immunodeficiency virus (HIV) protease inhibitors, with plasma membrane monoamine transporter (PMAT) and organic cation transporters (OCTs). These studies revealed distinct sensitivity and inhibition patterns. nih.govnih.gov A notable finding is the identification of lopinavir (B192967) as a potent and selective PMAT inhibitor, with significantly higher selectivity for PMAT over OCT1, OCT2, and OCT3, and much weaker interactions with uptake-1 monoamine transporters. nih.govnih.gov
Furthermore, this compound-based fluorescence transport assays have been instrumental in assessing the inhibitory effects of novel therapeutic compounds on SERT-mediated uptake, allowing for the determination of half-maximal inhibitory concentrations (IC50 values). frontiersin.org This provides crucial mechanistic information about transporter function, including the kinetics of Na+- and Cl−-dependent transport and the efficacy of antagonists in blocking transport. google.com
Insights into Mood Disorders, Anxiety, and Psychotic Disorders
Facilitating Drug Discovery and Development Pipelines
The unique properties of this compound make it an invaluable asset in the preclinical stages of drug discovery and development, particularly for compounds targeting monoamine transporters.
This compound plays a significant role in the preclinical evaluation of novel therapeutic compounds by providing a reliable and efficient method to assess their interaction with monoamine transporters. The fluorescent nature of this compound allows for its use in fluorescence transport assays to evaluate the inhibitory effect of new drug candidates on transporters like SERT. frontiersin.org
The development of this compound and ASP+-based uptake assays has paved the way for high-throughput screening of novel inhibitors for uptake-2 monoamine transporters. nih.gov This capability significantly accelerates the initial phases of drug discovery by allowing researchers to quickly identify potential therapeutic agents. Preclinical studies are fundamental in the search for compounds with desired pharmacological properties, such as anxiolytic effects, and this compound's role in transporter interaction evaluation directly supports this critical stage. researchgate.net
This compound is actively transported across cell membranes by a range of monoamine neurotransmitter transporters, including SERT, dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as organic cation transporters (OCT1-3) and PMAT. researchgate.netfrontiersin.orggoogle.comnih.govnih.govmedchemexpress.com This broad substrate specificity makes it an excellent probe for investigating diverse pharmacological interactions.
As a specific fluorescent substrate for DAT, this compound has been utilized in studies exploring the mechanisms of dopamine transporter activity and regulation. cenmed.commedchemexpress.com For example, this compound uptake data has supported findings related to optogenetically-induced DAT multimerization, demonstrating its impact on uptake and trafficking to the plasma membrane, which is crucial for maintaining dopamine homeostasis. semanticscholar.org
Furthermore, this compound's uptake is sensitive to inhibition by specific transporter inhibitors, such as quinine (B1679958) for PMAT. cenmed.comresearchgate.net This sensitivity allows for detailed analysis of how various pharmacological agents interact with and modulate the function of these transporters. The differential sensitivity of PMAT and OCTs to HIV protease inhibitors, as revealed by this compound-based assays, exemplifies its utility in distinguishing transporter specificities and identifying selective inhibitors. nih.govnih.gov
Table 1: Inhibitory Concentrations (IC50) of Selected Compounds on Transporters, Measured Using this compound
| Compound | Transporter | IC50 (µM) | Reference |
| Lopinavir | PMAT | 1.4 ± 0.2 | nih.govnih.gov |
| Lopinavir | OCT1 | 174 ± 40 | nih.govnih.gov |
| IDT785 | hSERT | 7.2 ± 0.3 | frontiersin.org |
Future Directions and Emerging Research Paradigms for Idt307
Rational Design and Synthesis of Advanced IDT307 Analogs for Specialized Applications
Despite its broad utility, a key challenge with this compound is its promiscuity across multiple monoamine and organic cation transporters nih.govresearchgate.net. This characteristic, while useful for general transporter studies, can limit its application when investigating the specific function of a single transporter in a complex biological environment. Therefore, a significant future direction involves the rational design and synthesis of advanced this compound analogs with enhanced selectivity for particular transporters nih.gov.
The development of such analogs would involve targeted chemical modifications to the this compound scaffold, aiming to alter its binding affinity and transport characteristics for specific transporter proteins (e.g., DAT, SERT, NET, PMAT, or individual OCT isoforms). This approach could leverage computational modeling and structure-activity relationship (SAR) studies to predict and optimize the interactions of novel analogs with target transporters. For instance, while this compound and ASP+ are structural analogs, ASP+ is not a substrate of PMAT, highlighting how subtle structural differences can confer distinct transporter specificities nih.gov.
The goal is to create a toolkit of fluorescent probes, each highly selective for a single transporter, thereby enabling more precise mechanistic studies in vitro and in vivo. These specialized analogs would be invaluable for:
Differentiating Transporter Activities: Allowing researchers to distinguish the contributions of individual transporters (e.g., PMAT vs. OCTs) in complex transport processes, which is currently challenging due to overlapping substrate specificities nih.govresearchgate.net.
Targeted Drug Discovery: Facilitating the identification of highly selective inhibitors or modulators for specific transporters, minimizing off-target effects in therapeutic development.
Visualizing Specific Neuronal Populations: Enabling the selective labeling and imaging of neuronal populations expressing a particular monoamine transporter, which could provide deeper insights into neural circuits and their dysfunction in neurological disorders pnas.orgmolbiolcell.org.
The synthesis of such analogs would build upon existing knowledge of this compound's interactions with various transporters. For example, studies have shown that this compound is actively transported across membranes via SERT, DAT, and NET, as well as OCT1-3, and that its uptake can be inhibited by specific compounds researchgate.net. Future research will focus on identifying the precise structural determinants responsible for these interactions to guide the synthesis of more selective probes.
Integration of this compound-Based Assays with High-Content Imaging and Systems Biology Approaches
The fluorescent nature of this compound makes it inherently suitable for integration with advanced imaging technologies, particularly High-Content Imaging (HCI) and High-Content Screening (HCS) google.comthermofisher.comcellsignal.comncardia.com. HCI, which combines automated microscopy with quantitative image analysis, allows for the multiparametric assessment of cellular responses at a subcellular level across large cell populations thermofisher.com.
Future research will focus on:
Multiplexed Assays: Developing this compound-based assays that can be multiplexed with other fluorescent probes to simultaneously assess multiple cellular parameters (e.g., transporter activity, mitochondrial health, cellular morphology, and protein localization) in a single experiment thermofisher.com. This would provide a more holistic view of cellular responses to various stimuli or drug candidates.
Real-time Kinetic Analysis: Utilizing the temporal resolution capabilities of HCI to perform real-time kinetic analyses of this compound uptake and efflux, providing detailed insights into transporter dynamics, substrate affinity, and turnover rates google.com.
Phenotypic Screening: Employing this compound-based assays in phenotypic screening campaigns to identify novel compounds that modulate transporter function or affect cellular processes dependent on these transporters. This can be particularly powerful when combined with image analysis algorithms that can detect subtle morphological or spatial changes indicative of specific biological pathways ncardia.com.
The integration of these assays with systems biology approaches represents a critical advancement. Systems biology aims to understand biological systems as a whole, rather than focusing on individual components, by integrating data from various sources (e.g., genomics, proteomics, metabolomics) biorxiv.org. By combining quantitative this compound-based HCI data with other omics datasets, researchers can:
Uncover Regulatory Networks: Identify complex regulatory networks that govern transporter expression, function, and localization, and how these networks are perturbed in disease states.
Predict Drug Efficacy and Toxicity: Develop more predictive in vitro models for drug efficacy and potential off-target toxicity by analyzing the impact of compounds on transporter function within a broader cellular context .
Model Disease Pathophysiology: Create sophisticated cellular models that recapitulate aspects of neurological or metabolic disorders involving transporter dysfunction, allowing for a deeper understanding of disease mechanisms and the testing of therapeutic interventions.
For example, this compound has already been used to measure currents elicited by its uptake in cells expressing DAT, demonstrating its potential for electrophysiological studies in conjunction with imaging biorxiv.org. This kind of integrated data can feed into computational models to simulate and predict cellular behavior.
Expanding Research on Interkingdom Signaling Within the Microbiota-Gut-Brain Axis
The microbiota-gut-brain axis represents a complex bidirectional communication system involving immune, hormonal, and neuronal pathways that profoundly influence host homeostasis, including brain function and behavior frontiersin.orgescholarship.orgnih.govfrontiersin.org. A fascinating emerging area for this compound research lies in its application to understand interkingdom signaling, particularly the role of microbial transporters in the gut.
Recent studies have shown that probiotic bacteria, such as Lactobacillus salivarius, possess plasma membrane monoamine transporter (PMAT)- and organic cation transporter (OCT)-like systems that can take up biogenic amines, including those relevant to the host researchgate.netplos.org. This compound has been successfully used as a probe to study these bacterial transporters, demonstrating its uptake into L. salivarius biofilms and its sensitivity to inhibitors like the protonophore CCCP, suggesting a proton-driven active transport process in bacteria researchgate.netplos.org.
Future research will expand on these findings by:
Characterizing Microbial Transporters: Systematically identifying and characterizing the full repertoire of monoamine and organic cation transporters in various gut microbiota species using this compound and its analogs. This will involve genetic, biochemical, and functional studies to understand their substrate specificities, transport mechanisms, and regulatory pathways.
Investigating Microbial Neurotransmitter Metabolism: Exploring how the uptake of host-derived neurochemicals (e.g., serotonin (B10506), dopamine (B1211576), norepinephrine) by gut bacteria, mediated by transporters like those studied with this compound, influences microbial metabolism and the production of microbial metabolites. These metabolites can, in turn, signal back to the host via the gut-brain axis frontiersin.orgnih.govfrontiersin.org.
Elucidating Interkingdom Communication: Utilizing this compound as a tool to unravel the intricate mechanisms of interkingdom signaling within the microbiota-gut-brain axis. This could involve studying how changes in microbial transporter activity impact host neurochemistry, behavior, and susceptibility to neurological or gastrointestinal disorders. For instance, understanding how gut microbes modulate host neurotransmitter levels through their own transport systems could open new avenues for therapeutic interventions targeting the microbiota to influence brain health.
Developing Microbiota-Modulating Strategies: Informing the development of novel prebiotics, probiotics, or postbiotics designed to modulate microbial transporter activity, thereby influencing the availability of neuroactive compounds in the gut and their subsequent impact on the host.
This research direction holds immense potential for understanding the complex interplay between the gut microbiome and host physiology, with implications for conditions ranging from mood disorders to neurodegenerative diseases.
Q & A
Q. How does temperature affect this compound fluorescence intensity, and what experimental controls are required?
- Methodology : Conduct fluorescence assays at 4°C, 22°C, and 37°C to assess temperature dependence. Use statistical markers (e.g., for p<0.01; * for p<0.001) to validate significance .
- Key Findings : Fluorescence drops to 50% at 22°C and 25% at 4°C, indicating active transport mechanisms . Control experiments should include parallel measurements of passive diffusion (e.g., at 4°C) to distinguish energy-dependent transport .
Q. What are the standard protocols for quantifying this compound uptake kinetics in transfected cell lines?
- Methodology :
Use HEK293 cells transfected with hPMAT or mPmat .
Perform time- and concentration-dependent uptake assays.
Apply Michaelis-Menten kinetics to calculate Km and Vmax (e.g., hPMAT: Km = 3.63 µM, Vmax = 7,600 RFU/min) .
- Validation : Co-localize this compound with mitochondrial markers (e.g., Mitotracker) to confirm subcellular accumulation .
Advanced Research Questions
Q. How can contradictory uptake data for this compound across species or cell types be resolved?
- Case Study : L. salivarius biofilms show PMAT/OCT-like this compound uptake, while L. rhamnosus lacks this capability .
- Methodology :
- Compare transporter expression profiles using RT-PCR or RNA-seq .
- Test proton-driven transport using CCCP (10 µM), which abolishes uptake in L. salivarius .
Q. What experimental designs address the dual role of PMAT in this compound transport and mitochondrial accumulation?
- Approach :
Use PMAT-knockout (Pmat⁻/⁻) mice to isolate PMAT-dependent uptake .
Combine live-tissue imaging with mitochondrial inhibitors (e.g., rotenone) to quantify compartment-specific accumulation .
- Key Insight : In CP cells, >80% of this compound co-localizes with mitochondria, suggesting PMAT mediates apical uptake but not subcellular trafficking .
Q. How can researchers optimize protocols to distinguish active vs. passive this compound transport in complex biological systems?
- Methodology :
- Step 1 : Measure uptake under metabolic inhibition (e.g., NaNO₂ or CCCP) to abolish active transport .
- Step 2 : Compare fluorescence in wild-type vs. transporter-deficient models (e.g., Pmat⁻/⁻ mice) .
- Step 3 : Use competitive substrates (e.g., serotonin or MPP⁺) to validate transporter specificity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on DAT’s role in this compound uptake between macrophages and neuronal cells?
- Hypothesis : Tissue-specific transporter isoforms or regulatory pathways may modulate DAT activity.
- Methodology :
- Perform co-localization studies (e.g., Iba1+/DAT+ in intestinal macrophages vs. neuronal MAP2+/DAT+) .
- Use patch-clamp electrophysiology to detect DAT-mediated currents in macrophages, absent in neurons .
Q. Why do Km values for this compound vary between hPMAT and mPmat, and how does this impact cross-species studies?
- Kinetic Analysis :
- hPMAT: Km = 3.63 µM; mPmat: Km = 6.12 µM .
- Implication : Murine models may underestimate human PMAT efficiency at low substrate concentrations.
Tables for Key Data
| Parameter | hPMAT | mPmat | Reference |
|---|---|---|---|
| Km (µM) | 3.63 ± 1.02 | 6.12 ± 2.44 | |
| Vmax (RFU/min) | 7,600 ± 956 | 13,874 ± 2,950 | |
| Temperature Sensitivity | 37°C: 100% | 22°C: 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
